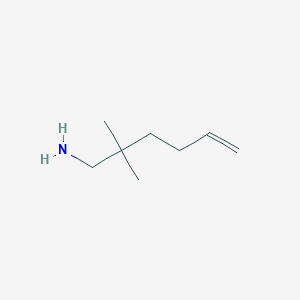

5-Hexen-1-amine, 2,2-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

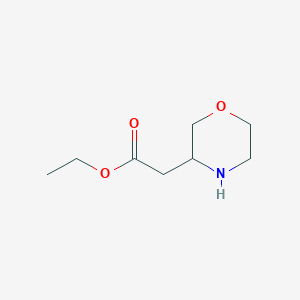

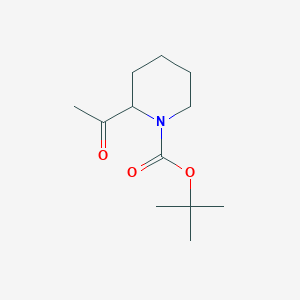

5-Hexen-1-amine, 2,2-dimethyl- (5-Hexen-1-amine) is an organic compound with a molecular formula of C6H15N. It is a colorless liquid with a pleasant odor and is soluble in water and alcohol. 5-Hexen-1-amine has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Neurotropic Activity

- 5-Hexen-1-amine, 2,2-dimethyl- serves as an initial compound in synthesizing various hydrogenated derivatives of benzimidazole and condensed systems containing benzimidazole fragments. These compounds are significant in neurotropic activity research (Krichevskii et al., 1997).

Electrochemical Studies

- The compound is relevant in electrochemical studies. It is used in the voltammetric study of a quinones family, contributing to understanding the Hammett–Zuman type correlations in the reduction of α-hydroxyquinones (Bautista-Martínez et al., 2003).

Synthesis of New Aminosugars

- 5-Hexen-1-amine, 2,2-dimethyl- is used in the Michael addition reaction with amines for the synthesis of new classes of aminosugars. This has implications in the development of novel medicinal compounds (Ravindran et al., 2000).

Photoisomerization Studies

- Studies on the photochemistry of 5-hexen-2-one, a related compound, contribute to the understanding of the stability and behavior of similar compounds under photolysis (Srinivasan, 1960).

Catalysis Research

- It is utilized in catalysis research, particularly in the hydroesterification and hydroformylation of 1-hexene. This is vital for understanding reaction mechanisms in organic synthesis (Hung-Low et al., 2005).

Chemistry of Polyene and Polyyne Compounds

- The compound plays a role in the synthesis of various nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry (Gusev et al., 1971).

Safety and Hazards

While specific safety data for 5-Hexen-1-amine, 2,2-dimethyl- is not available, general safety measures for handling amines include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and using only non-sparking tools . It’s also important to take precautionary measures against static discharges and use explosion-proof equipment .

Propiedades

IUPAC Name |

2,2-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-8(2,3)7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTYXVBNYYDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473962 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141511-50-4 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)